5,6-Dehydroarachidonic Acid: A Technical Guide to its Biological Activity and Research Applications
5,6-Dehydroarachidonic Acid: A Technical Guide to its Biological Activity and Research Applications
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
5,6-Dehydroarachidonic acid (5,6-DHA) is a synthetic analog of arachidonic acid characterized by an acetylene group at the 5,6-position. This structural modification confers upon it a distinct and potent biological activity, primarily as an irreversible inhibitor of 5-lipoxygenase (5-LOX). By targeting this key enzyme in the leukotriene biosynthetic pathway, 5,6-DHA effectively blocks the production of pro-inflammatory leukotrienes, positioning it as a molecule of significant interest for research into inflammatory diseases and cancer. This guide provides an in-depth exploration of the biochemical properties, mechanism of action, and biological effects of 5,6-DHA, alongside detailed, field-proven experimental protocols for its study.
Introduction to 5,6-Dehydroarachidonic Acid
5,6-Dehydroarachidonic acid, with the formal name (8Z,11Z,14Z)-eicosatrien-5-ynoic acid, is a structurally modified polyunsaturated fatty acid.[1] Its synthesis from acetylenic compounds has been described, and this process is also utilized for the preparation of radiolabeled [5,6-³H]arachidonic acid, a valuable tool for studying the metabolism of arachidonic acid and the biosynthesis of prostaglandins.[2] The defining feature of 5,6-DHA is the substitution of the cis-double bond at the 5,6-position of arachidonic acid with an acetylene bond. This seemingly subtle alteration has profound consequences for its interaction with enzymes of the eicosanoid pathway.
Mechanism of Action: Irreversible Inhibition of 5-Lipoxygenase
The primary and most well-characterized biological activity of 5,6-DHA is its role as a potent and irreversible inhibitor of 5-lipoxygenase (5-LOX).[1][3][4] 5-LOX is the key enzyme responsible for the initial steps in the biosynthesis of leukotrienes, a class of potent pro-inflammatory lipid mediators.[5]
The irreversible nature of this inhibition is a critical aspect of 5,6-DHA's mechanism. It is proposed to be a mechanism-based or "suicide" inhibitor.[4] In this scenario, 5,6-DHA acts as a substrate for 5-LOX, and during the catalytic process, a reactive intermediate is formed that covalently binds to the enzyme, leading to its permanent inactivation.
This irreversible inhibition contrasts with many other 5-LOX inhibitors that exhibit reversible binding. The covalent modification of the enzyme by 5,6-DHA ensures a prolonged and potent suppression of leukotriene synthesis.
Quantitative Inhibition Data:
| Cell Line/System | Parameter | Value | Reference |
| Rat Basophilic Leukemia Cells | Kᵢ | 15 µM | [1] |
| Guinea Pig Leukocytes | IC₅₀ | 10 µM | [1] |
Biological Activities and Downstream Effects
The potent and specific inhibition of 5-LOX by 5,6-DHA leads to a cascade of downstream biological effects, primarily centered around the attenuation of inflammation and the induction of apoptosis.
Anti-Inflammatory Effects
By blocking the synthesis of leukotrienes, 5,6-DHA effectively dampens the inflammatory response. Leukotrienes, particularly leukotriene B4 (LTB4), are powerful chemoattractants for neutrophils and other immune cells, and they play a crucial role in the pathogenesis of numerous inflammatory diseases.[5] The inhibition of their production by 5,6-DHA can therefore lead to:
-
Reduced Immune Cell Infiltration: By decreasing the chemotactic gradient, 5,6-DHA can limit the recruitment of inflammatory cells to sites of inflammation.
-
Modulation of Cytokine Production: While direct effects of 5,6-DHA on cytokine production are not extensively documented, the reduction in leukotrienes can indirectly influence the cytokine milieu at the site of inflammation.
-
Potential Impact on NF-κB Signaling: The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a central regulator of inflammation.[6] While direct evidence for 5,6-DHA's effect on NF-κB is limited, arachidonic acid and its metabolites are known to influence this pathway.[7] Inhibition of the 5-LOX pathway by 5,6-DHA could potentially modulate NF-κB activation, an area ripe for further investigation.
Pro-Apoptotic Activity in Cancer Cells
A growing body of evidence suggests that the 5-LOX pathway plays a significant role in the survival and proliferation of various cancer cells.[4] The products of 5-LOX, particularly 5-hydroxyeicosatetraenoic acid (5-HETE), can act as survival factors for cancer cells.[4] By inhibiting 5-LOX, 5,6-DHA can disrupt this pro-survival signaling and induce apoptosis (programmed cell death) in cancer cells.
The proposed mechanism for this pro-apoptotic effect involves:
-
Depletion of Pro-Survival Factors: Inhibition of 5-LOX by 5,6-DHA reduces the levels of 5-HETE and other leukotrienes that promote cancer cell survival.
-
Induction of Oxidative Stress: The accumulation of unmetabolized arachidonic acid, due to the blockage of the 5-LOX pathway, can lead to increased production of reactive oxygen species (ROS), which can trigger apoptosis.[8][9][10]
-
Activation of Caspase Cascade: Apoptosis is executed by a family of proteases called caspases. Inhibition of the 5-LOX pathway has been shown to lead to the activation of key executioner caspases, such as caspase-3.[8]
Selectivity Profile: 5-LOX vs. Cyclooxygenase (COX)
An important consideration for any modulator of the arachidonic acid cascade is its selectivity for different enzymes. The two major pathways for arachidonic acid metabolism are the lipoxygenase (LOX) pathway and the cyclooxygenase (COX) pathway, which produces prostaglandins and thromboxanes. While 5,6-DHA is a potent inhibitor of 5-LOX, its effects on COX-1 and COX-2 are less definitively established in publicly available literature. The presence of the acetylene bond at the 5,6-position suggests a high degree of specificity for 5-LOX, as this is the site of initial oxygenation by this enzyme. Further research is warranted to fully characterize the selectivity profile of 5,6-DHA.
Experimental Protocols
To facilitate further research into the biological activities of 5,6-DHA, this section provides detailed, field-proven protocols for key in vitro assays.
5-Lipoxygenase (5-LOX) Inhibition Assay (Spectrophotometric)
This biochemical assay directly measures the inhibitory effect of 5,6-DHA on purified 5-LOX enzyme activity.
Principle: 5-LOX catalyzes the conversion of arachidonic acid to 5-hydroperoxyeicosatetraenoic acid (5-HPETE), which contains a conjugated diene that absorbs light at 234 nm. The rate of increase in absorbance at 234 nm is proportional to the enzyme activity.
Materials:
-
Purified human recombinant 5-LOX
-
Arachidonic acid (substrate)
-
5,6-Dehydroarachidonic acid (test inhibitor)
-
Potassium phosphate buffer (50 mM, pH 7.4)
-
UV-transparent 96-well plate or cuvettes
-
Spectrophotometer capable of reading absorbance at 234 nm
Protocol:
-
Reagent Preparation:
-
Prepare a working solution of 5-LOX in cold potassium phosphate buffer. The final concentration should be determined empirically to give a linear reaction rate for at least 5 minutes.
-
Prepare a stock solution of arachidonic acid in ethanol. Dilute to the desired final concentration (e.g., 20 µM) in potassium phosphate buffer immediately before use.
-
Prepare a stock solution of 5,6-DHA in a suitable solvent (e.g., ethanol or DMSO) and create a series of dilutions.
-
-
Assay Setup:
-
In a 96-well plate or cuvettes, add the following:
-
Blank: Buffer only
-
Control: 5-LOX enzyme solution and vehicle (solvent for 5,6-DHA)
-
Test: 5-LOX enzyme solution and various concentrations of 5,6-DHA
-
-
-
Pre-incubation:
-
Pre-incubate the plate/cuvettes at room temperature for 5-10 minutes to allow the inhibitor to interact with the enzyme.
-
-
Reaction Initiation:
-
Initiate the reaction by adding the arachidonic acid solution to all wells/cuvettes.
-
-
Data Acquisition:
-
Immediately measure the increase in absorbance at 234 nm over time (e.g., every 30 seconds for 5-10 minutes) in kinetic mode.
-
-
Data Analysis:
-
Calculate the initial reaction rate (V₀) from the linear portion of the absorbance vs. time curve.
-
Determine the percentage of inhibition for each concentration of 5,6-DHA compared to the control.
-
Plot the percentage of inhibition against the logarithm of the 5,6-DHA concentration to determine the IC₅₀ value.
-
Cell Viability Assay (MTT Assay)
This cell-based assay is used to assess the cytotoxic effects of 5,6-DHA on cancer cell lines.
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.
Materials:
-
Cancer cell line of interest (e.g., prostate, colon, or leukemia cell lines)
-
Complete cell culture medium
-
5,6-Dehydroarachidonic acid
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well cell culture plates
-
Microplate reader
Protocol:
-
Cell Seeding:
-
Seed cells into a 96-well plate at a density that will allow for logarithmic growth during the experiment (e.g., 5,000-10,000 cells/well).
-
Incubate overnight to allow for cell attachment.
-
-
Treatment:
-
Prepare a series of dilutions of 5,6-DHA in complete culture medium.
-
Remove the old medium from the wells and replace it with the medium containing different concentrations of 5,6-DHA. Include a vehicle control.
-
-
Incubation:
-
Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Add MTT solution to each well to a final concentration of 0.5 mg/mL.
-
Incubate for 2-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add the solubilization solution to each well to dissolve the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength between 540 and 590 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
-
Plot the percentage of viability against the logarithm of the 5,6-DHA concentration to determine the IC₅₀ value.
-
Caspase-3 Activity Assay
This assay measures the activation of caspase-3, a key executioner caspase in apoptosis, in cells treated with 5,6-DHA.
Principle: This assay utilizes a synthetic peptide substrate, Ac-DEVD-pNA (acetyl-Asp-Glu-Val-Asp-p-nitroanilide), which is specifically cleaved by activated caspase-3. The cleavage releases the chromophore p-nitroaniline (pNA), which can be quantified by measuring its absorbance at 405 nm.
Materials:
-
Cells treated with 5,6-DHA (and untreated controls)
-
Cell lysis buffer
-
Caspase assay buffer
-
Ac-DEVD-pNA substrate
-
96-well plate
-
Microplate reader capable of reading absorbance at 405 nm
Protocol:
-
Cell Lysate Preparation:
-
Treat cells with 5,6-DHA for the desired time to induce apoptosis.
-
Harvest the cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice.
-
Centrifuge to pellet cell debris and collect the supernatant containing the cytosolic extract.
-
Determine the protein concentration of the lysate.
-
-
Assay Setup:
-
In a 96-well plate, add a defined amount of protein from each cell lysate (e.g., 50-100 µg).
-
Add caspase assay buffer to each well.
-
-
Reaction Initiation:
-
Add the Ac-DEVD-pNA substrate to each well.
-
-
Incubation:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
-
Absorbance Measurement:
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate the fold-increase in caspase-3 activity in the treated samples compared to the untreated control.
-
Conclusion and Future Directions
5,6-Dehydroarachidonic acid stands out as a potent and irreversible inhibitor of 5-lipoxygenase, offering a valuable tool for dissecting the roles of leukotrienes in health and disease. Its ability to block the production of these pro-inflammatory mediators and induce apoptosis in cancer cells underscores its potential as a lead compound for the development of novel therapeutics.
Future research should focus on several key areas:
-
In vivo efficacy: Evaluating the anti-inflammatory and anti-cancer effects of 5,6-DHA in relevant animal models.
-
Selectivity profiling: Comprehensively determining the selectivity of 5,6-DHA for 5-LOX over other lipoxygenases and cyclooxygenases.
-
Pharmacokinetics and safety: Assessing the absorption, distribution, metabolism, excretion, and toxicity profile of 5,6-DHA.
-
Elucidation of downstream signaling: Further investigating the precise molecular mechanisms by which 5,6-DHA modulates inflammatory and apoptotic pathways, including its effects on NF-κB and other key signaling nodes.
The continued exploration of 5,6-dehydroarachidonic acid holds significant promise for advancing our understanding of eicosanoid biology and for the development of new therapeutic strategies for a range of human diseases.
References
-
Miagkova GI, Demin PM, Belosudtsev IuI, Zabolotskiĭ DA, Evstigneeva RP. [Synthesis of (8Z,11Z,14Z)-eicosatrien-5-ynoic (5,6-dehydroarachidonic) acid and its transformation into [5,6-3H]arachidonic acid and [5,6-3H]prostaglandins E2 and F2 alpha]. Bioorg Khim. 1987;13(3):415-419. [Link]
-
Tai HH, Hsu CT, Tai CL, Sih CJ. Synthesis of [5,6-3H]arachidonic acid and its use in development of a sensitive assay for prostacyclin synthetase. Biochemistry. 1980;19(9):1989-1993. [Link]
-
Shishodia S, Koul D, Aggarwal BB. Intracellular unesterified arachidonic acid signals apoptosis. Proc Natl Acad Sci U S A. 2005;102(35):12491-12496. [Link]
-
Corey EJ, Lansbury PT Jr, Cashman JR, Kantner SS. Mechanism of the irreversible deactivation of arachidonate 5-lipoxygenase by 5,6-dehydroarachidonate. J Am Chem Soc. 1985;107(24):7133-7134. [Link]
-
Gantt RW, Dailey LA, Soukup JM, Ghio AJ, Carlin DJ, Samet JM. Histamine-induced inhibition of leukotriene biosynthesis in human neutrophils: involvement of the H2 receptor and cAMP. Br J Pharmacol. 2003;140(4):746-754. [Link]
-
Gao X, Zhao J, Li M, et al. Arachidonic acid metabolism in health and disease. Food Sci Hum Wellness. 2023;12(5):1475-1486. [Link]
-
Peters-Golden M, Henderson WR Jr. Inhibition of leukotriene biosynthesis abrogates the host control of Mycobacterium tuberculosis. J Immunol. 2007;178(8):5134-5141. [Link]
-
Stuhlmeier KM. Arachidonic acid influences proinflammatory gene induction by stabilizing the inhibitor-kappaBalpha/nuclear factor-kappaB (NF-kappaB) complex, thus suppressing the nuclear translocation of NF-kappaB. J Biol Chem. 1997;272(39):24679-24683. [Link]
-
Bafica A, Scanga CA, Serhan C, Machado F, Aliberti J, Sher A. Inhibition of leukotriene biosynthesis abrogates the host control of Mycobacterium tuberculosis. J Immunol. 2007;178(8):5134-5141. [Link]
-
Reddy CN, Reddy C, Rao MK, Manna S. Enzymatic Activity Levels of Lipoxygenase (Lox) in Germinating Green Gram Seeds (Vigna radiate). Int J Curr Microbiol App Sci. 2015;4(8):621-628. [Link]
-
Sok DE, Han CQ, Pai JK, Sih CJ. Inhibition of leukotriene biosynthesis by acetylenic analogs. Biochem Biophys Res Commun. 1982;107(1):101-108. [Link]
-
Junior N. Lipoxygenase activity determination. protocols.io. 2020. [Link]
-
Ajao B, Damole O, Adedapo A, et al. In vitro 5-Lipoxygenase inhibition of polyphenolic antioxidants from undomesticated plants of South Africa. J Med Plants Res. 2008;2(9):207-212. [Link]
-
Krump E, Borgeat P. Activation of Leukotriene Synthesis in Human Neutrophils by Exogenous Arachidonic Acid: Inhibition by Adenosine A2a Receptor Agonists and Crucial Role of Autocrine Activation by Leukotriene B4. J Pharmacol Exp Ther. 1999;289(2):860-869. [Link]
-
Junior N. Lipoxygenase activity determination. protocols.io. 2020. [Link]
-
Corey EJ, Wright SW, Mehrotra MM, Hulin B. Irreversible inhibition of prostaglandin and leukotriene biosynthesis from arachidonic acid by 11,12-dehydro- and 5,6-dehydroarachidonic acids, respectively. J Am Chem Soc. 1986;108(9):2474-2475. [Link]
-
Vanderhoek JY, Bryant RW, Bailey JM. Inhibition of leukotriene biosynthesis by the leukocyte product 15-hydroxy-5,8,11,13-eicosatetraenoic acid. J Biol Chem. 1980;255(22):10064-10066. [Link]
-
Aharony D, Stein RL. Kinetic studies on the inactivation of 5-lipoxygenase by 5(S)-hydroperoxyeicosatetraenoic acid. J Biol Chem. 1986;261(25):11512-11519. [Link]
-
Stuhlmeier KM, Kao JJ, Bach FH. Arachidonic acid influences proinflammatory gene induction by stabilizing the inhibitor-kappaBalpha/nuclear factor-kappaB (NF-kappaB) complex, thus suppressing the nuclear translocation of NF-kappaB. J Biol Chem. 1997;272(39):24679-24683. [Link]
-
Funk CD. Prostaglandins and leukotrienes: advances in eicosanoid biology. Science. 2001;294(5548):1871-1875. [Link]
-
Yarla NS, Bishayee A, Sethi G, et al. Targeting Arachidonic Acid Pathway-Associated NF-κB in Pancreatic Cancer. Adv Exp Med Biol. 2018;1091:401-417. [Link]
-
Samuelsson B, Dahlen SE, Lindgren JA, Rouzer CA, Serhan CN. Leukotrienes and lipoxins: structures, biosynthesis, and biological effects. Science. 1987;237(4819):1171-1176. [Link]
-
Sud'ina GF, Pushkareva MA, Shephard P, Klein T. Cyclooxygenase (COX) and 5-lipoxygenase (5-LOX) selectivity of COX inhibitors. Prostaglandins Leukot Essent Fatty Acids. 2008;78(2):99-108. [Link]
-
Bio-Rad. Analysis by Western Blotting - Apoptosis. [Link]
-
Kim AD, Kang KA, Kim HS, et al. Arachidonic Acid Induces Apoptosis Under Serum-Free Conditions by Blocking PAK1-Mediated PUMA Suppression. Clinics in Oncology. 2024;7:2092. [Link]
-
Stuhlmeier KM, Kao JJ, Bach FH. Arachidonic acid influences proinflammatory gene induction by stabilizing the inhibitor-kappaBalpha/nuclear factor-kappaB (NF-kappaB) complex, thus suppressing the nuclear translocation of NF-kappaB. J Biol Chem. 1997;272(39):24679-24683. [Link]
-
Werz O, Steinhilber D. Inhibition of lipoxygenases and cyclooxygenases by linoleyl hydroxamic acid: Comparative in vitro studies. Arch Pharm (Weinheim). 2005;338(8):353-360. [Link]
-
Shchepinov MS, Sud'ina GF, Pushkareva MA, et al. Deuterated Arachidonic Acids Library for Regulation of Inflammation and Controlled Synthesis of Eicosanoids: An In Vitro Study. Molecules. 2018;23(12):3331. [Link]
-
Wolfe A, Mears D, Hawkins W, Chan H, Miller D. Characterization of arachidonic acid-induced apoptosis. Biochim Biophys Acta. 1999;1437(3):329-340. [Link]
-
Shishodia S, Koul D, Aggarwal BB. Arachidonic acid induces apoptosis via activation of caspase 3. (A)... ResearchGate. 2005. [Link]
-
Corey EJ, Wright SW, Mehrotra MM, Hulin B. Irreversible inhibition of prostaglandin and leukotriene biosynthesis from arachidonic acid by 11,12-dehydro- and 5,6-dehydroarachidonic acids, respectively. J Am Chem Soc. 1986;108(9):2474-2475. [Link]
-
Yunos AR, Hamid A, Yunos KF. INHIBITION OF LIPOXYGENASES AND CYCLOOXYGENASES BY Momordica charantia. Jurnal Teknologi. 2020;82(5):117-125. [Link]
-
Bae S, Kim MK, Kim HS, Moon YA. Arachidonic acid induces ER stress and apoptosis in HT-29 human colon cancer cells. Anim Cells Syst (Seoul). 2020;24(5):260-266. [Link]
-
Rodeo SA, Bedi A, Brophy RH, et al. Inhibition of 5-LOX, COX-1, and COX-2 Increases Tendon Healing and Reduces Muscle Fibrosis and Lipid Accumulation After Rotator Cuff Repair. Am J Sports Med. 2014;42(11):2649-2658. [Link]
-
Sanphanya K, Sichaem J, Tuntrakool S, et al. Flavonoids as dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX): molecular docking and in vitro studies. J Mol Model. 2022;28(10):305. [Link]
-
Liu T, Zhang L, Joo D, Sun SC. NF-κB signaling in inflammation. Signal Transduct Target Ther. 2017;2:17023. [Link]
-
Tallima H, El Ridi R. Arachidonic acid: Physiological roles and potential health benefits – A review. J Adv Res. 2018;11:33-41. [Link]
-
Cummins EP, Keely S, Crean D, et al. Regulation of IL-1β–induced NF-κB by hydroxylases links key hypoxic and inflammatory signaling pathways. Proc Natl Acad Sci U S A. 2013;110(23):9427-9432. [Link]
-
Fioravanti A, Di Martino S, Montanaro D, et al. Dual inhibitors of cyclooxygenase and 5-lipoxygenase. A new avenue in anti-inflammatory therapy? Biochem Pharmacol. 2001;62(11):1433-1438. [Link]
-
Haeggström JZ, Rinaldo-Matthis A, Radmark O. Targeting Mammalian 5-Lipoxygenase by Dietary Phenolics as an Anti-Inflammatory Mechanism: A Systematic Review. Int J Mol Sci. 2021;22(15):7937. [Link]
-
Liu Z, Liu J, Wang Z, et al. Recent Advances on Biological Activities and Structural Modifications of Dehydroabietic Acid. Molecules. 2022;27(18):5935. [Link]
-
O'Shea M. The discovery and early structural studies of arachidonic acid. J R Soc Med. 2008;101(6):308-311. [Link]
-
Ritter J, Flower R, Henderson G, Loke YK, Rang H. Rang and Dale's Pharmacology. 9th ed. Elsevier; 2018. [Link]
-
Matsuyama W, Mitsuyama H, Watanabe M, et al. Effects of Long-Term Oral Administration of Arachidonic Acid and Docosahexaenoic Acid on the Immune Functions of Young Rats. Nutrients. 2018;10(11):1605. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. [Synthesis of (8Z,11Z,14Z)-eicosatrien-5-ynoic (5,6-dehydroarachidonic) acid and its transformation into [5,6-3H]arachidonic acid and [5,6-3H]prostaglandins E2 and F2 alpha] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Imaging Caspase-3 Activation as a Marker of Apoptosis-Targeted Treatment Response in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Intracellular unesterified arachidonic acid signals apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The suppression of 5-lipoxygenation of arachidonic acid in human polymorphonuclear leucocytes by the 15-lipoxygenase product (15S)-hydroxy-(5Z,8Z,11Z,13E)-eicosatetraenoic acid: structure-activity relationship and mechanism of action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. In vitro 5-LOX inhibitory and antioxidant potential of isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Characterization of arachidonic acid-induced apoptosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
